N-(3-phenylpropyl)thiolan-3-amine

Description

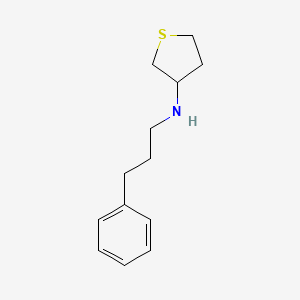

N-(3-phenylpropyl)thiolan-3-amine is a sulfur-containing heterocyclic amine derivative. Its structure comprises a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group, which is further functionalized with a 3-phenylpropyl chain (-CH₂CH₂CH₂C₆H₅).

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3-phenylpropyl)thiolan-3-amine |

InChI |

InChI=1S/C13H19NS/c1-2-5-12(6-3-1)7-4-9-14-13-8-10-15-11-13/h1-3,5-6,13-14H,4,7-11H2 |

InChI Key |

WNPSXRJZQFMRNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)thiolan-3-amine typically involves the reaction of 3-phenylpropylamine with thiolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-phenylpropylamine attacks the electrophilic carbon of a thiolane derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)thiolan-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated amine products.

Scientific Research Applications

N-(3-phenylpropyl)thiolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences and similarities between N-(3-phenylpropyl)thiolan-3-amine and its analogs.

Table 1: Structural and Molecular Comparison

Structural Modifications and Implications

Aromatic vs. Aliphatic Substituents

- Trifluoromethylphenyl () : Introduces strong electron-withdrawing effects, which may alter binding affinity in receptor interactions and resist oxidative metabolism .

- 4-methylpiperazine () : Adds basicity and hydrogen-bonding capacity, often seen in CNS-targeting drugs (e.g., antipsychotics) .

Sulfur vs. Oxygen Heterocycles

- Thiolane (tetrahydrothiophene) : Less polar than morpholine or piperidine analogs, influencing solubility and pharmacokinetics.

Pharmacological and Industrial Relevance

- Bioherbicidal activity () : Phenylpropanamide derivatives exhibit bioherbicidal properties, hinting at agrochemical utility for structurally related amines .

- CNS targeting : Piperazine and morpholine substituents (–11) are common in neuroactive drugs, indicating possible CNS applications for modified analogs .

Biological Activity

N-(3-phenylpropyl)thiolan-3-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiolane ring and an amine group, which contribute to its reactivity and interaction with biological systems. The molecular formula is , indicating the presence of sulfur in its structure, which is significant for its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The amine group can form hydrogen bonds with enzymes, potentially inhibiting or modulating their activity.

- Receptor Binding : The thiolane ring may interact with specific receptors, influencing signaling pathways within cells.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. Studies have shown that thiolane derivatives often demonstrate antibacterial and antifungal properties. For example, derivatives similar to this compound have been tested against various pathogens, showing varying degrees of effectiveness .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of thiolane derivatives, this compound was tested against common bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 250 ppm .

| Compound | Bacterial Strain | MIC (ppm) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 500 |

| Control (Standard Antibiotic) | Staphylococcus aureus | 50 |

Study 2: Anticancer Activity

A preliminary study explored the effects of this compound on cancer cell lines. The compound was found to reduce cell viability in a dose-dependent manner in several cancer types, including breast and colon cancer cells. Further mechanistic studies are needed to elucidate the pathways involved .

Future Directions

Research into this compound is still in its early stages, but the initial findings suggest it could be a valuable compound in the development of new antimicrobial and anticancer agents. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Investigating how changes to its structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.